2,3,4,4a,9,9a-Hexahydro-1H-pyrido[3,4-b]indol-1-one
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Overview
Description
2,3,4,4a,9,9a-Hexahydro-1H-pyrido[3,4-b]indol-1-one is a heterocyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is part of the indole family, known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,4a,9,9a-Hexahydro-1H-pyrido[3,4-b]indol-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-Methoxyphenylhydrazine hydrochloride with suitable reagents to form the desired indole derivative . The reaction conditions often involve the use of nitrogen atmosphere and specific solvents to ensure the purity and yield of the product.
Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis, where large quantities are produced under stringent quality control measures. Companies like ChemScene provide bulk manufacturing and sourcing services for such compounds .
Chemical Reactions Analysis
Types of Reactions: 2,3,4,4a,9,9a-Hexahydro-1H-pyrido[3,4-b]indol-1-one undergoes various chemical reactions, including:
Reduction: The compound can be reduced using common reducing agents like sodium borohydride.
Substitution: Various substitution reactions can be performed, introducing different functional groups to the indole ring.
Common Reagents and Conditions:
Oxidation: IBX, room temperature.
Reduction: Sodium borohydride, methanol as solvent.
Substitution: Halogenating agents, alkylating agents under controlled temperatures.
Major Products: The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in medicinal chemistry .
Scientific Research Applications
2,3,4,4a,9,9a-Hexahydro-1H-pyrido[3,4-b]indol-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,4,4a,9,9a-Hexahydro-1H-pyrido[3,4-b]indol-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
6-Methoxy-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indol-1-one: This compound shares a similar core structure but with a methoxy group at the 6th position.
1,2,3,4-Tetrahydro-9H-carbazole: Another related compound with a tetrahydrocarbazole structure, known for its selective inhibition of butyrylcholinesterase.
Properties
IUPAC Name |
2,3,4,4a,9,9a-hexahydropyrido[3,4-b]indol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-11-10-8(5-6-12-11)7-3-1-2-4-9(7)13-10/h1-4,8,10,13H,5-6H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPZYANCTAMLLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2C1C3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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